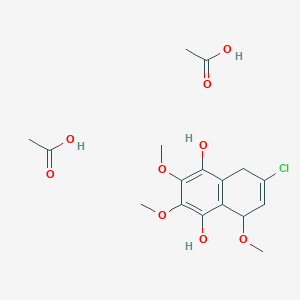
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is a complex organic compound that features a combination of acetic acid and a substituted naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol typically involves multiple steps, including the introduction of chloro and methoxy groups onto a naphthalene core. Common synthetic routes may involve:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Acetylation: Addition of the acetic acid moiety through acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks both the chloro and acetic acid groups.
Uniqueness
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of both chloro and methoxy groups on the naphthalene core, as well as the acetic acid moiety
Properties
CAS No. |
110104-16-0 |
|---|---|
Molecular Formula |
C17H23ClO9 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C13H15ClO5.2C2H4O2/c1-17-8-5-6(14)4-7-9(8)11(16)13(19-3)12(18-2)10(7)15;2*1-2(3)4/h5,8,15-16H,4H2,1-3H3;2*1H3,(H,3,4) |
InChI Key |
NLPXSBZYAPLYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1C=C(CC2=C1C(=C(C(=C2O)OC)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















